1-(methylsulfonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide
Description
1-(Methylsulfonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a synthetic small molecule featuring a pyridine ring linked to an azetidine scaffold via a carboxamide bond, with a methylsulfonyl substituent at the azetidine nitrogen. This compound’s structure combines a rigid azetidine ring (a four-membered nitrogen-containing heterocycle) with a pyridine moiety, which is often leveraged in medicinal chemistry for its hydrogen-bonding and aromatic stacking capabilities. The methylsulfonyl group enhances solubility and may influence metabolic stability.
Properties
IUPAC Name |
1-methylsulfonyl-N-pyridin-3-ylazetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3S/c1-17(15,16)13-6-8(7-13)10(14)12-9-3-2-4-11-5-9/h2-5,8H,6-7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFBGHYXONFITR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions.
Sulfonylation: The methylsulfonyl group can be added using sulfonyl chloride in the presence of a base.
Amidation: The carboxamide group can be formed through amidation reactions using appropriate amines and coupling agents.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(methylsulfonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinyl or azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(methylsulfonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide with pyridine- and azetidine-containing analogs from the provided evidence, focusing on structural and functional differences.
Table 1: Key Structural and Physicochemical Comparisons
Key Observations
Structural Complexity :
- Lenacapavir sodium () is far more complex, with multiple fused rings (cyclopropapyrazole) and fluorine substituents, contributing to its high molecular weight (990.3 vs. ~254.3 for the target compound). This complexity enhances target specificity but may reduce synthetic accessibility.
- The target compound’s simplicity (azetidine + pyridine) offers advantages in pharmacokinetic optimization, such as improved solubility and metabolic stability compared to bulkier analogs.
Functional Group Variations: Methylsulfonyl vs. Pivalamide: The methylsulfonyl group in the target compound provides strong electron-withdrawing effects and polarity, contrasting with the pivalamide group in compounds from , which offers steric bulk and metabolic resistance.
Therapeutic Implications: Lenacapavir’s clinical success as an HIV-1 capsid inhibitor highlights the therapeutic relevance of pyridine-containing compounds in antiviral therapy . The target compound’s azetidine-carboxamide core could mimic peptide-binding motifs, suggesting applications in protease or kinase inhibition.
Research Findings and Limitations
- Synthetic Feasibility : The azetidine ring in the target compound may pose synthetic challenges due to ring strain, whereas pyridine derivatives with pivalamide groups (e.g., ) are more straightforward to synthesize.
- Biological Data Gaps : While lenacapavir has well-documented antiviral activity , the target compound’s pharmacological profile remains uncharacterized in the provided evidence. Further studies are needed to evaluate its potency, selectivity, and toxicity.
- Structural Analogues : Substituting the methylsulfonyl group with alternatives (e.g., trifluoromethylsulfonyl) could modulate electronic properties and target engagement, as seen in fluorine-rich compounds like lenacapavir .
Biological Activity
1-(Methylsulfonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural features:
- Molecular Formula : C10H12N2O3S
- Molecular Weight : 240.28 g/mol
- Functional Groups : Methylsulfonyl, pyridinyl, and carboxamide groups.
These structural components contribute to its pharmacological properties, particularly in targeting various biological pathways.
The biological activity of this compound is primarily attributed to its role as a chemokine receptor antagonist . This mechanism is significant in the treatment of inflammatory diseases and certain cancers, where modulation of chemokine signaling can alter disease progression.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in vitro and in vivo.
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis and cell cycle arrest in cancer cell lines.
- Synergistic Effects with Other Drugs : It has been noted for its ability to enhance the efficacy of existing chemotherapy agents when used in combination therapies.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study investigated the antitumor effects of this compound on glioblastoma cells. The results indicated significant apoptosis induction, with flow cytometry revealing increased sub-G1 populations, suggesting effective cell death mechanisms. The compound demonstrated an IC50 value of approximately 10 µM when tested against these cells, indicating potent antitumor activity.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Key properties include:
- Solubility : High solubility at physiological pH enhances bioavailability.
- Metabolism : Initial studies suggest hepatic metabolism with potential CYP450 interactions.
- Half-life : Preliminary data indicate a favorable half-life conducive to once-daily dosing regimens.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(methylsulfonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide, and how can researchers optimize yield?
- Methodology : The compound’s synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with pyridin-3-amine, followed by sulfonylation. Key steps include:
- Azetidine ring activation : Use coupling agents like EDC/HOBt for amide bond formation between azetidine-3-carboxylic acid and pyridin-3-amine .
- Methylsulfonyl introduction : React the intermediate with methylsulfonyl chloride in anhydrous DCM under nitrogen, monitored by TLC or HPLC .
- Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of methylsulfonyl chloride) and reaction time (4–6 hours at 0–5°C) to minimize byproducts. Purify via column chromatography (silica gel, 3:7 ethyl acetate/hexane) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology : Use a combination of:
- NMR spectroscopy : Analyze - and -NMR for azetidine ring protons (δ 3.5–4.0 ppm), pyridyl protons (δ 7.5–8.5 ppm), and methylsulfonyl group (δ 3.2 ppm for , δ 40–45 ppm for ) .
- Mass spectrometry : Confirm molecular ion peak (e.g., [M+H] at m/z 285.1) and fragmentation patterns .
- X-ray crystallography (if crystalline): Resolve spatial configuration, particularly the azetidine ring’s puckering and sulfonamide bond geometry .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
- Storage : Store in airtight containers at –20°C, away from oxidizers and moisture, to prevent degradation .
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste per local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response standardization : Use consistent concentrations (e.g., 1–100 µM) across assays (e.g., enzyme inhibition, cell viability) .
- Control experiments : Include reference inhibitors (e.g., COX-2 inhibitors for enzymatic studies) to validate assay conditions .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or assay-specific biases .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Methodology :
- Co-solvent systems : Test DMSO/PBS mixtures (≤5% DMSO) or cyclodextrin-based formulations .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the azetidine or pyridyl moieties to enhance membrane permeability .
- Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent plasma to track bioavailability and metabolic stability .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
- Methodology :
- Docking simulations : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., kinases or GPCRs). Focus on sulfonamide group interactions with catalytic residues .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with activity data to prioritize synthetic targets .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity for this compound?
- Methodology :
- Cell line variability : Test toxicity across multiple cell lines (e.g., HEK293 vs. HepG2) using MTT assays. Note differences in metabolic enzyme expression affecting compound activation .
- Impurity profiling : Analyze batch purity via HPLC-MS; trace impurities (e.g., unreacted sulfonyl chloride) may explain cytotoxicity discrepancies .
Experimental Design Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
